

The E3 Ligase Recruitment of PROTAC VEGFR-2 Degraders: A Technical Guide

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Compound of Interest

Compound Name: PROTAC VEGFR-2 degrader-1

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Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.

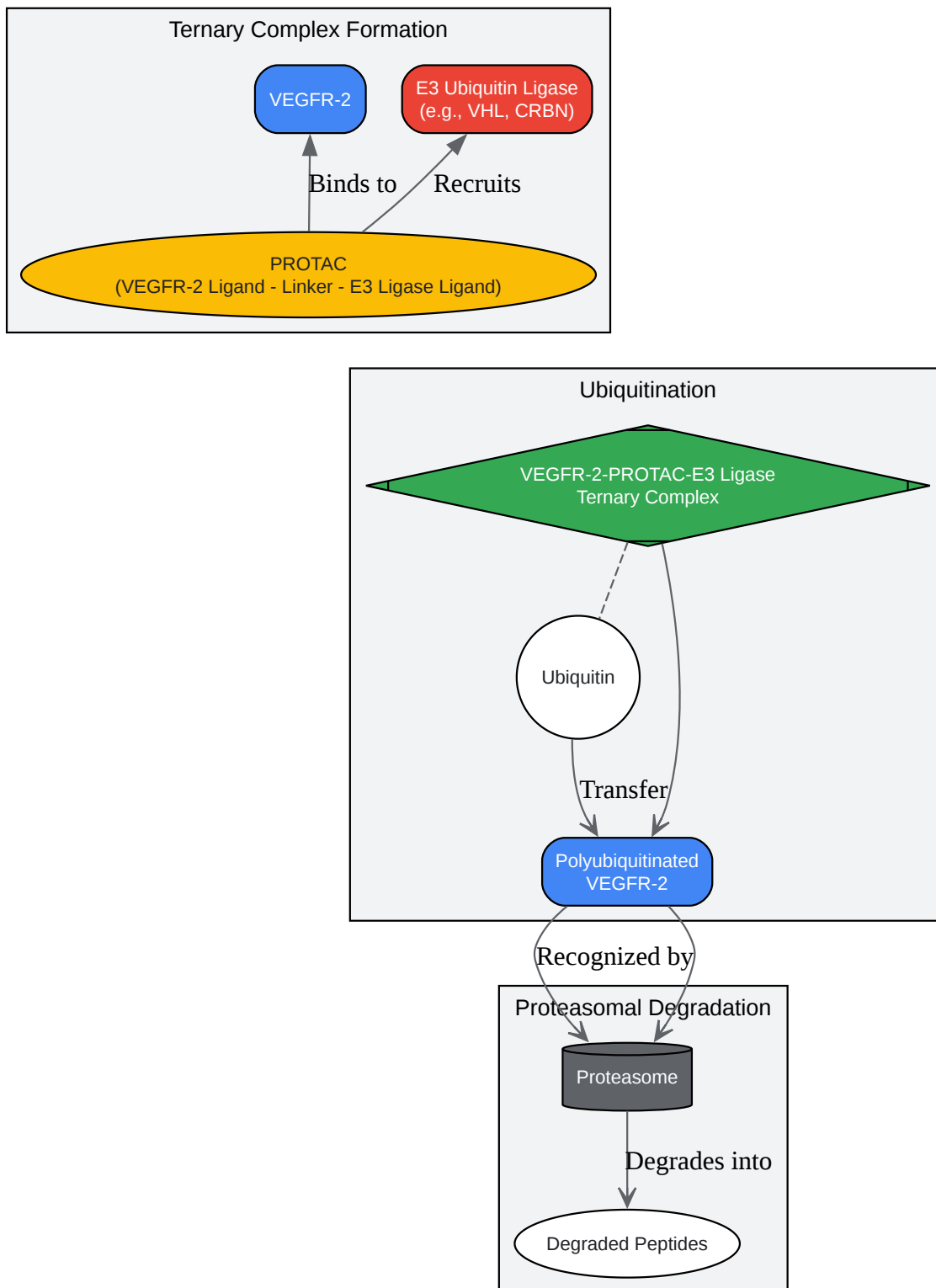
Targeted degradation of VEGFR-2 using Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. This guide provides an in-depth technical overview of the E3 ligase recruitment aspect of VEGFR-2 PROTACs, with a focus on the available data and methodologies.

While this guide aims to be comprehensive, it is important to note that detailed public information regarding a specific molecule designated as "**PROTAC VEGFR-2 degrader-1**" (CAS: 2601594-19-6) is limited. The primary literature identifies this molecule but does not specify the E3 ligase it recruits or provide extensive degradation data.^{[1][2][3]} Therefore, this document will discuss the broader class of VEGFR-2 PROTACs, drawing on examples from the scientific literature that utilize well-characterized E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN).

Mechanism of Action: The PROTAC-Mediated Degradation of VEGFR-2

PROTACs function by inducing the formation of a ternary complex between the target protein (VEGFR-2) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of VEGFR-2. The resulting polyubiquitinated VEGFR-2 is then recognized and degraded by the proteasome.

PROTAC-Mediated VEGFR-2 Degradation

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Caption: General mechanism of PROTAC-induced VEGFR-2 degradation.

Quantitative Data on VEGFR-2 PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters, including its ability to induce degradation (DC50 and Dmax) and its binding affinity for both the target protein and the E3 ligase. The following tables summarize available data for representative VEGFR-2 PROTACs from the literature.

Table 1: Degradation Efficacy of VEGFR-2 PROTACs

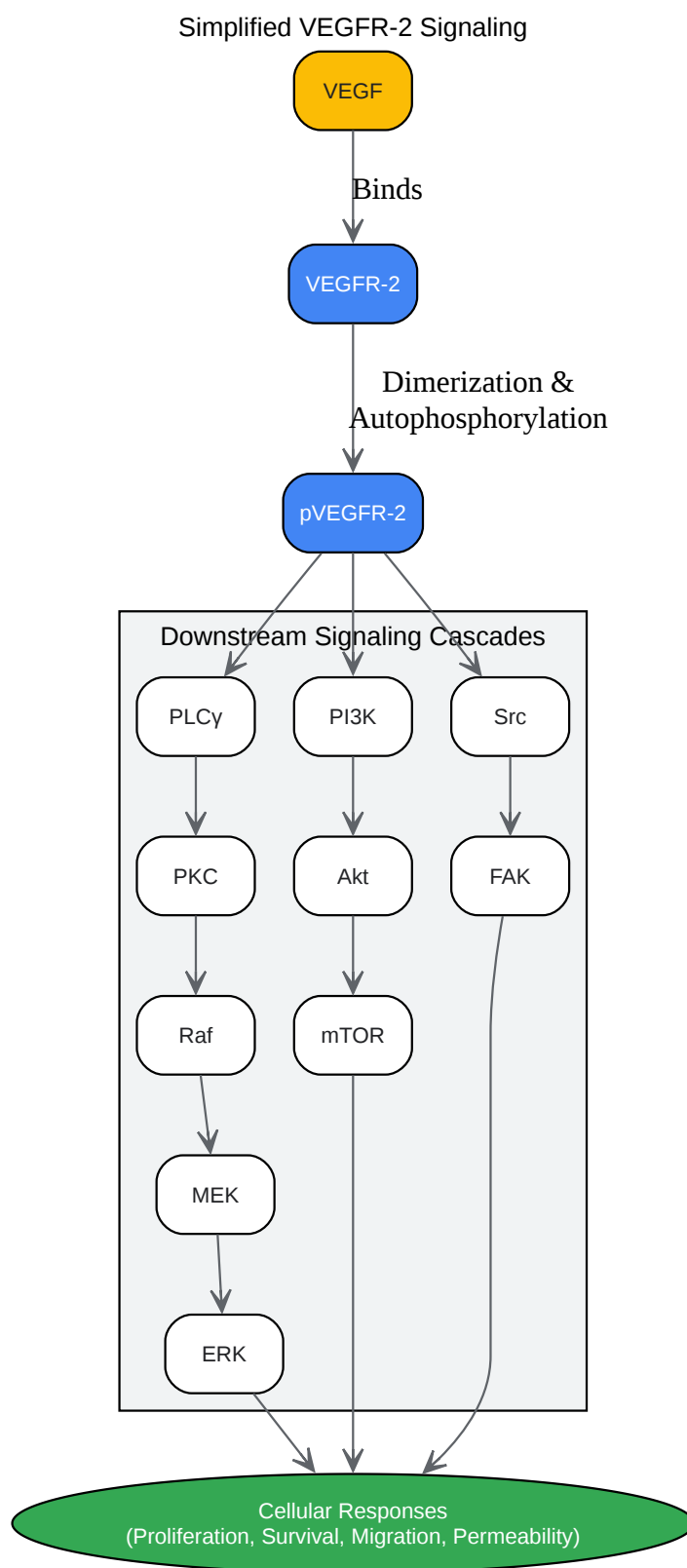
PROTAC Name	E3 Ligase Recruited	Cell Line	DC50 (μM)	Dmax (%)	Reference
P7	VHL	HGC-27	0.084 ± 0.04	73.7	[4] [5] [6]
P7	VHL	HUVEC	0.51 ± 0.10	76.6	[4] [5] [6]
D9	CRBN	A549	Not Reported	Time-dependent degradation observed	[7]

Table 2: Biological Activity of "PROTAC VEGFR-2 degrader-1" and Related Compounds

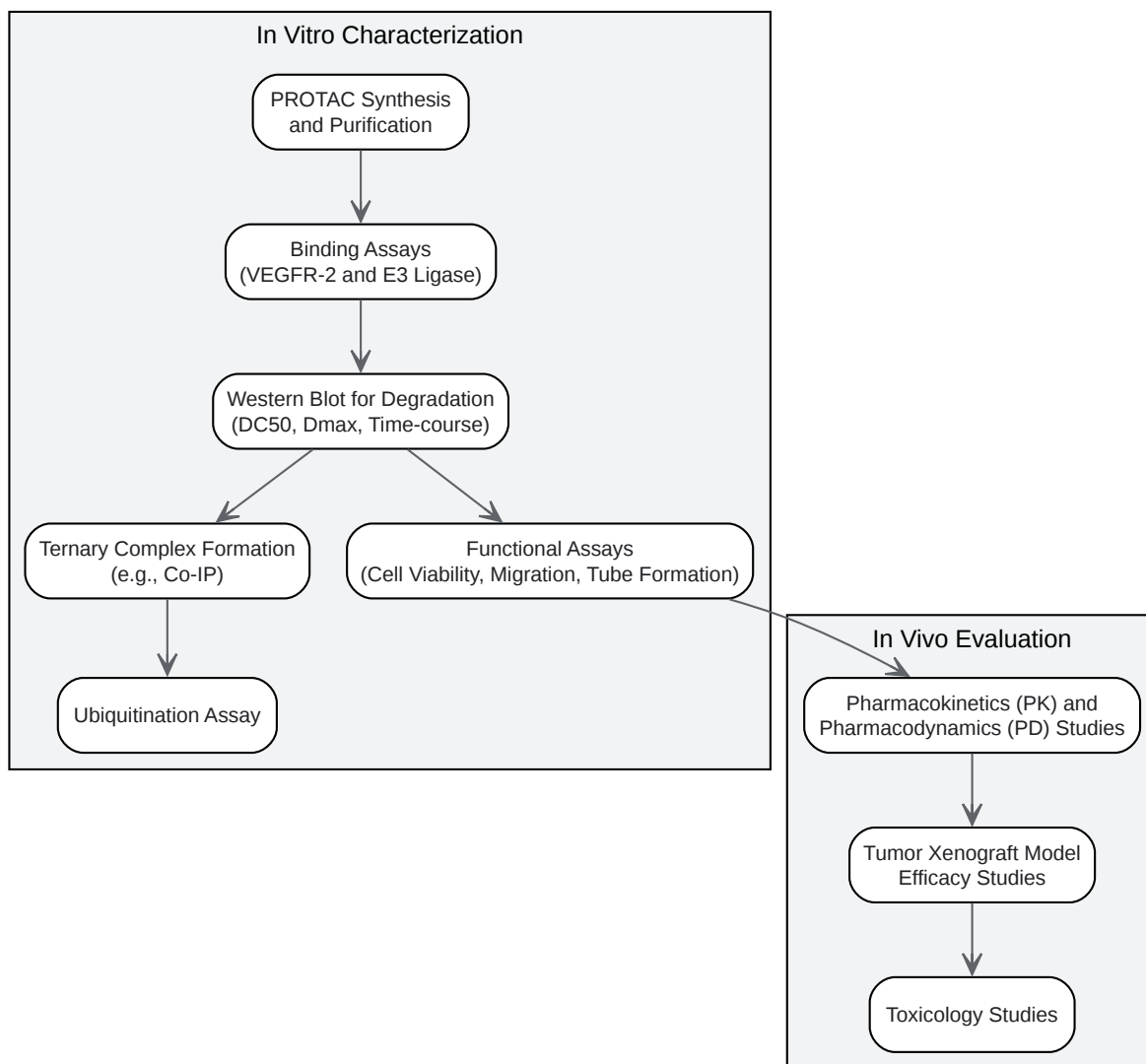
Compound	Target	Assay	IC50 (μM)	Cell Line	Reference
PROTAC VEGFR-2 degrader-1 (PROTAC-1)	VEGFR-2 Inhibition	Kinase Assay	> 1	-	[1]
PROTAC VEGFR-2 degrader-1 (PROTAC-1)	Anti- proliferative Activity	MTT Assay	> 100	EA.hy926	[1]
D9	Anti- proliferative Activity	MTT Assay	5.88 ± 0.50	A549	[7]
Rhein (D9 precursor)	Anti- proliferative Activity	MTT Assay	88.45 ± 2.77	A549	[7]

VEGFR-2 Signaling Pathway

Understanding the VEGFR-2 signaling pathway is crucial for assessing the downstream consequences of its degradation. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating multiple downstream signaling cascades that regulate cell proliferation, survival, migration, and permeability.



Experimental Workflow for VEGFR-2 PROTAC Evaluation



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